t-Boc-N-amido-PEG5-Tos

Description

BenchChem offers high-quality t-Boc-N-amido-PEG5-Tos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Boc-N-amido-PEG5-Tos including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO9S/c1-19-5-7-20(8-6-19)33(25,26)31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-23-21(24)32-22(2,3)4/h5-8H,9-18H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDRSFOIOMFTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Utility of t-Boc-N-amido-PEG5-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of t-Boc-N-amido-PEG5-Tos, a heterobifunctional linker molecule increasingly utilized in the development of advanced therapeutics. Its unique combination of a protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive tosyl group makes it a versatile tool in bioconjugation, targeted drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Structure and Functional Components

t-Boc-N-amido-PEG5-Tos, with the chemical formula C22H37NO9S, is comprised of three key functional moieties:

-

t-Boc (tert-butyloxycarbonyl) Protecting Group: This group masks a primary amine, preventing it from participating in unwanted reactions during synthesis. The t-Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the reactive amine.[1][2]

-

N-amido-PEG5 Linker: A central polyethylene glycol (PEG) chain consisting of five ethylene (B1197577) glycol units confers hydrophilicity to the molecule. This increased water solubility is a desirable characteristic for biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.[1] The amide linkage provides a stable connection point within the linker.

-

Tosyl (Tos) Group: The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group.[1][3] This reactivity allows for efficient nucleophilic substitution reactions with functional groups such as amines, thiols, and hydroxyls, enabling the covalent attachment of the linker to target molecules.[3]

The strategic arrangement of these components allows for a sequential and controlled conjugation strategy, a cornerstone of modern biopharmaceutical development.[2]

Physicochemical and Quantitative Data

A summary of the key quantitative data for t-Boc-N-amido-PEG5-Tos is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C22H37NO9S | [1] |

| Molecular Weight | 491.6 g/mol | [1][3] |

| CAS Number | 1404111-69-8 | [1] |

| Purity | ≥95% | [2][3] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Experimental Protocols: Synthesis and Characterization

The following section details a representative experimental protocol for the synthesis and purification of t-Boc-N-amido-PEG5-Tos, based on common organic synthesis methodologies.

Synthesis of t-Boc-N-amido-PEG5-Tos

This protocol describes the tosylation of the corresponding hydroxyl-terminated PEG linker.

Materials:

-

t-Boc-N-amido-PEG5-OH

-

p-Toluenesulfonyl chloride (Tos-Cl)

-

Triethylamine (B128534) (TEA) or other suitable base

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol (B129727) gradient)

Procedure:

-

Dissolve t-Boc-N-amido-PEG5-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (typically 1.5-2.5 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 8 hours) until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to a 3:1 DCM/Methanol mixture), is often effective in separating the desired product from unreacted starting materials and byproducts.[4]

-

Preparative HPLC: For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. A reverse-phase column (e.g., C18) with a water/acetonitrile mobile phase gradient containing a modifier like trifluoroacetic acid (TFA) is a common choice.[4]

Characterization:

-

¹H NMR Spectroscopy: The structure of the purified t-Boc-N-amido-PEG5-Tos can be confirmed by ¹H NMR spectroscopy. Key expected signals include:

-

Aromatic protons of the tosyl group (around δ 7.35 and 7.80 ppm).

-

Methylene protons of the PEG chain (a complex multiplet typically between δ 3.55 and 3.65 ppm).

-

The singlet corresponding to the nine equivalent protons of the t-Boc group (around δ 1.44 ppm).[4]

-

-

Mass Spectrometry (MS): The molecular weight of the compound can be verified by mass spectrometry, with expected ions corresponding to [M+H]⁺ and [M+Na]⁺.

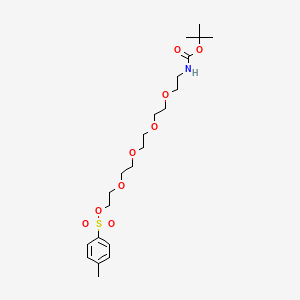

Molecular Structure and Reaction Pathway Visualization

The following diagrams illustrate the molecular structure of t-Boc-N-amido-PEG5-Tos and a generalized workflow for its application in bioconjugation.

Caption: Molecular structure of t-Boc-N-amido-PEG5-Tos.

Caption: Generalized experimental workflow for bioconjugation.

Applications in Drug Development

The unique structural features of t-Boc-N-amido-PEG5-Tos make it a valuable reagent in several areas of drug development:

-

PROTACs: In the development of PROTACs, the tosylate group can be used to conjugate the linker to a ligand for an E3 ubiquitin ligase, while the deprotected amine can be attached to a protein-targeting moiety.[4]

-

Antibody-Drug Conjugates (ADCs): The t-Boc protected amine allows for the attachment of cytotoxic payloads after the linker has been conjugated to an antibody, providing a versatile platform for ADC construction.[4]

-

Peptide Modification: This linker can be used to introduce a PEG spacer to peptides, potentially improving their solubility, stability, and pharmacokinetic properties.[2]

-

Surface Modification: The amine group, after deprotection, can be used to immobilize biomolecules onto surfaces for various biomedical and diagnostic applications.

References

An In-depth Technical Guide to t-Boc-N-amido-PEG5-Tos: Properties, Characterization, and Applications

This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of t-Boc-N-amido-PEG5-Tos, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, drug delivery, and proteomics.

Chemical Properties

t-Boc-N-amido-PEG5-Tos is a versatile linker molecule featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a central hydrophilic PEG chain of five ethylene (B1197577) glycol units, and a terminal tosyl (Tos) group. This unique combination of functional groups imparts specific chemical properties that are highly valuable in the synthesis of complex biomolecular conjugates.

The t-Boc protecting group provides a stable mask for the primary amine, which can be readily removed under mild acidic conditions to reveal the reactive amine functionality.[1][2] The PEG5 spacer enhances the aqueous solubility and pharmacokinetic properties of the molecules to which it is conjugated.[1][2] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for the attachment of various nucleophiles such as thiols, amines, and azides.[1][2][3]

A summary of the key chemical and physical properties of t-Boc-N-amido-PEG5-Tos is presented in Table 1.

Table 1: Chemical and Physical Properties of t-Boc-N-amido-PEG5-Tos

| Property | Value | Reference(s) |

| Molecular Formula | C22H37NO9S | [1] |

| Molecular Weight | 491.6 g/mol | [1] |

| CAS Number | 1404111-69-8 | [1] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [1][4] |

Experimental Protocols

This section provides detailed methodologies for the characterization and key reactions of t-Boc-N-amido-PEG5-Tos.

Characterization Protocols

Objective: To confirm the chemical structure of t-Boc-N-amido-PEG5-Tos.

Materials:

-

t-Boc-N-amido-PEG5-Tos sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of t-Boc-N-amido-PEG5-Tos in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| 7.80 | d, J = 8.4 Hz | 2H | Aromatic (Tosyl) | [5] |

| 7.35 | d, J = 8.0 Hz | 2H | Aromatic (Tosyl) | [5] |

| 3.55 - 3.65 | m | 20H | PEG5 Backbone | [5] |

| 1.44 | s | 9H | t-Boc | [5] |

Objective: To assess the purity of t-Boc-N-amido-PEG5-Tos.

Materials:

-

t-Boc-N-amido-PEG5-Tos sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Sample Preparation: Dissolve a small amount of t-Boc-N-amido-PEG5-Tos in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a reasonable starting point.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the sample.

Objective: To confirm the molecular weight of t-Boc-N-amido-PEG5-Tos.

Materials:

-

t-Boc-N-amido-PEG5-Tos sample

-

Methanol (B129727) or acetonitrile, LC-MS grade

-

Formic acid (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol or acetonitrile. A small amount of formic acid can be added to aid in ionization.

-

MS Analysis: Infuse the sample solution into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Reference(s) |

| [M+H]⁺ | 492.6 | [5] |

| [M+Na]⁺ | 514.6 | [5] |

Reaction Protocols

Objective: To remove the t-Boc protecting group to yield the free amine.

Materials:

-

t-Boc-N-amido-PEG5-Tos

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve t-Boc-N-amido-PEG5-Tos in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

Objective: To demonstrate the reactivity of the tosyl group with a nucleophile.

Materials:

-

t-Boc-N-amido-PEG5-Tos

-

Nucleophile (e.g., sodium azide, a thiol, or a primary/secondary amine)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Base (if necessary, e.g., triethylamine (B128534) for amine nucleophiles)

Procedure:

-

Dissolve t-Boc-N-amido-PEG5-Tos in the anhydrous solvent.

-

Add a slight excess (1.1-1.5 equivalents) of the nucleophile. If the nucleophile is an amine, add a base like triethylamine to neutralize the generated toluenesulfonic acid.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the product by column chromatography if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key logical relationships and experimental workflows involving t-Boc-N-amido-PEG5-Tos.

Applications in Research and Drug Development

t-Boc-N-amido-PEG5-Tos is a valuable tool in various research and development areas due to its bifunctional nature.

-

PROTACs (Proteolysis Targeting Chimeras): The tosylate group can be used to conjugate the linker to a ligand for an E3 ubiquitin ligase, while the protected amine can be deprotected and coupled to a protein-of-interest binder, forming a PROTAC molecule that induces targeted protein degradation.[5]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody.[5] The hydrophilic PEG spacer can improve the solubility and stability of the resulting ADC.[5]

-

Peptide and Oligonucleotide Modification: The linker can be incorporated into peptides or oligonucleotides to enhance their solubility and pharmacokinetic profiles.

-

Surface Modification: The reactive tosyl group allows for the covalent attachment of the PEG linker to surfaces functionalized with nucleophiles, which can then be used for various biomedical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 4. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on the Core Mechanism of t-Boc-N-amido-PEG5-Tos

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

t-Boc-N-amido-PEG5-Tos is not a therapeutic agent with a pharmacological mechanism of action, but rather a sophisticated chemical tool critical to modern drug development. It is a heterobifunctional linker, a molecule with two distinct reactive ends, separated by a spacer. Its "mechanism of action" is rooted in its chemical reactivity, which enables the precise covalent joining of two different molecules, such as a targeting agent and a therapeutic payload.

This guide elucidates the function of each component of t-Boc-N-amido-PEG5-Tos, details its application in constructing advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), provides relevant physicochemical data, and outlines key experimental protocols for its use.

The Chemical Mechanism: A Functional Breakdown

t-Boc-N-amido-PEG5-Tos is a precisely engineered molecule comprised of three key functional regions: a protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and a tosylate leaving group. This structure allows for a controlled, sequential conjugation strategy.

-

t-Boc Protected Amine (t-Boc-N-amido-) : The tert-butyloxycarbonyl (Boc) group serves as a temporary "cap" on a primary amine. This protecting group is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal the reactive amine.[1][2] This allows chemists to first react the other end of the molecule before exposing this amine for a second, different reaction.

-

PEG5 Spacer (-PEG5-) : The core of the linker is a discrete chain of five polyethylene glycol units. This PEG spacer imparts several crucial properties:

-

Hydrophilicity : It significantly increases the water solubility of the molecules it connects, which is vital for improving the bioavailability and formulation of hydrophobic drugs.[1][3][4]

-

Biocompatibility : PEG is well-known for being non-toxic and having low immunogenicity.[4]

-

Spatial Control : The defined length of the PEG5 chain provides precise control over the distance between the two conjugated molecules, which is critical for optimizing biological activity, for example, in ensuring the proper orientation for ternary complex formation in PROTACs.[4]

-

Flexibility : The PEG chain allows for rotational freedom, minimizing steric hindrance between the conjugated entities.[4]

-

-

Tosylate Group (-Tos) : The tosyl (or p-toluenesulfonate) group is an excellent leaving group.[1][5][6] This means it is readily displaced by a nucleophile (an electron-rich atom, typically found in amines, thiols, or hydroxyl groups on biomolecules). This end of the linker is highly reactive and is typically used for the first conjugation step.[5]

The overall "mechanism" is a two-step synthetic pathway enabled by this heterobifunctional design:

-

Nucleophilic Substitution: A molecule with a suitable nucleophile (e.g., a protein ligand with an amine group) attacks the carbon atom attached to the tosylate, displacing the tosyl group and forming a stable covalent bond.

-

Deprotection and Amide Coupling: The t-Boc group is removed, exposing the primary amine. A second molecule, typically containing a carboxylic acid, can then be joined to this amine using standard peptide coupling reagents to form a stable amide bond.[7][8]

Visualization of Molecular Structure and Function

The diagram below illustrates the distinct functional components of the t-Boc-N-amido-PEG5-Tos linker and their roles in bioconjugation.

References

- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Tosylate | BroadPharm [broadpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. t-Boc-N-amido-PEG5-CH2CO2H, 890152-41-7 | BroadPharm [broadpharm.com]

- 8. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]

Navigating the Solubility Landscape of t-Boc-N-amido-PEG5-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-N-amido-PEG5-Tos, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in various experimental workflows. This document outlines its known qualitative solubility, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.

Introduction to t-Boc-N-amido-PEG5-Tos

t-Boc-N-amido-PEG5-Tos is a polyethylene (B3416737) glycol (PEG) derivative that features a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a tosyl (Tos) group at the other, connected by a five-unit PEG spacer. The Boc group serves as a protecting group for the primary amine, which can be deprotected under acidic conditions. The tosyl group is an excellent leaving group, making it amenable to nucleophilic substitution reactions, for instance, with thiol or amine functionalities on biomolecules. The PEG spacer enhances the hydrophilic nature of the molecule, which can improve the solubility of the resulting conjugates.[1][2]

Solubility Profile of t-Boc-N-amido-PEG5-Tos

Currently, there is a lack of publicly available quantitative solubility data for t-Boc-N-amido-PEG5-Tos in various solvents. However, qualitative solubility information has been reported by suppliers.

Qualitative Solubility Data

Based on available product information, t-Boc-N-amido-PEG5-Tos exhibits solubility in the following organic solvents:

| Solvent | Abbreviation | Solubility |

| Dimethyl Sulfoxide | DMSO | Soluble |

| Dichloromethane | DCM | Soluble |

| Dimethylformamide | DMF | Soluble |

Table 1: Qualitative solubility of t-Boc-N-amido-PEG5-Tos in common organic solvents.[1]

The PEG component of the molecule generally confers solubility in a range of polar organic solvents and aqueous solutions.[3] However, the presence of the more hydrophobic t-Boc and tosyl groups will influence its overall solubility profile. For instance, a related compound, t-boc-N-amido-PEG5-amine, is reported to be soluble in water, DMSO, DCM, and DMF.[4]

Experimental Protocol for Quantitative Solubility Determination

To establish a precise and quantitative understanding of the solubility of t-Boc-N-amido-PEG5-Tos, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents of interest.

Objective: To determine the saturation solubility of t-Boc-N-amido-PEG5-Tos in a selection of solvents at a controlled temperature.

Materials:

-

t-Boc-N-amido-PEG5-Tos (high purity)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetonitrile, tetrahydrofuran (B95107) (THF), etc.) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

-

Syringe filters (0.22 µm)

-

Pipettes and general laboratory glassware

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of t-Boc-N-amido-PEG5-Tos to a series of vials, each containing a known volume (e.g., 1 mL) of the different solvents to be tested. The excess of solid material is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Perform a precise serial dilution of the clear filtrate with a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of t-Boc-N-amido-PEG5-Tos of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Quantify the concentration of t-Boc-N-amido-PEG5-Tos in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of t-Boc-N-amido-PEG5-Tos.

References

Technical Guide: Determination of the Molecular Weight of t-Boc-N-amido-PEG5-Tos

For: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of the bifunctional linker, t-Boc-N-amido-PEG5-Tos. This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a tosyl group and a Boc-protected amine, making it a valuable tool in bioconjugation and drug delivery systems.

Core Molecular Properties

The fundamental physicochemical properties of t-Boc-N-amido-PEG5-Tos are crucial for its application in chemical synthesis and bioconjugation. The molecular weight is a key parameter for stoichiometric calculations and analytical characterization.

Molecular Formula: C₂₂H₃₇NO₉S[1]

Molecular Weight: 491.6 g/mol [1]

The compound consists of a t-Boc protected amine, a pentaethylene glycol (PEG5) spacer which enhances hydrophilicity, and a tosyl group that serves as an excellent leaving group for nucleophilic substitution reactions.[1]

Component-Based Molecular Weight Analysis

A comprehensive understanding of the molecule's total mass can be derived from the sum of its constituent functional groups. The table below breaks down the major components of t-Boc-N-amido-PEG5-Tos and their respective molecular contributions.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| t-Boc-N-amido-PEG5-Tos | C₂₂H₃₇NO₉S | 491.6 [1] |

| Pentaethylene Glycol (PEG5) | C₁₀H₂₂O₆ | 238.28[2][3][4][5][6] |

| Tosyl Group (p-toluenesulfonyl) | C₇H₇SO₂ | ~155.19¹ |

| t-Boc Group (tert-Butoxycarbonyl) | C₅H₉O₂ | ~101.12² |

¹The molecular weight of the tosyl group itself. This is derived from tosyl chloride (C₇H₇ClO₂S, MW: 190.65 g/mol )[7] minus chlorine. ²The molecular weight of the t-Boc protecting group.

Methodology for Molecular Weight Determination

The molecular weight of a compound like t-Boc-N-amido-PEG5-Tos is typically determined and confirmed through a combination of theoretical calculations and experimental analysis.

Theoretical Calculation: The molecular weight is calculated based on its chemical formula (C₂₂H₃₇NO₉S) and the standard atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur).[1] This provides the average molecular mass. For high-resolution applications, the monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.

Experimental Confirmation: Mass spectrometry is the primary experimental method for confirming the molecular weight of a synthesized compound.

-

Technique : Electrospray ionization mass spectrometry (ESI-MS) is commonly employed for polar molecules like PEG linkers.

-

Procedure : The sample is dissolved in a suitable solvent (e.g., DMSO, DCM, DMF)[1] and introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

-

Data Interpretation : The resulting spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), from which the molecular weight of the neutral compound can be accurately determined.

Logical Workflow for Characterization

The logical process for identifying and confirming the molecular properties of a chemical entity such as t-Boc-N-amido-PEG5-Tos is outlined below.

Caption: Workflow for Synthesis and Characterization.

References

- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 2. Pentaethylene glycol [webbook.nist.gov]

- 3. Pentaethylene glycol | C10H22O6 | CID 62551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Pentaethylene Glycol | CAS 4792-15-8 | LGC Standards [lgcstandards.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Function of the Tosyl Group in PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role the tosyl (p-toluenesulfonyl) group plays in the activation of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug delivery applications. We will delve into the underlying chemistry, reaction kinetics, and detailed experimental protocols, offering a technical resource for professionals in the field.

Introduction to PEGylation and the Role of Activated Linkers

PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a cornerstone strategy in pharmaceutical development. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, extending circulation half-life, and reducing immunogenicity.[1][2]

The terminal hydroxyl groups of a standard PEG polymer are relatively inert.[3] To facilitate conjugation, these groups must be chemically modified or "activated" to become reactive towards functional groups on the target biomolecule. A variety of activating groups exist, and among the most effective and versatile is the tosyl group.

The Chemistry of the Tosyl Group

The tosyl group (CH₃C₆H₄SO₂), derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This property is central to its function in PEG linkers. When attached to the terminal oxygen of a PEG chain, it transforms the hydroxyl group into a highly reactive tosylate ester (PEG-OTs).

This activation enables the PEG linker to undergo nucleophilic substitution reactions with a variety of functional groups present on biomolecules.[3] Key targets include:

-

Amines (-NH₂): Found in lysine (B10760008) residues and the N-terminus of proteins.

-

Thiols (-SH): Found in cysteine residues.

-

Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues.

The general reaction mechanism involves the attack of a nucleophile on the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of a stable covalent bond between the PEG and the target molecule.[3][4][5]

Quantitative Analysis of Tosyl-PEG Reactions

The efficiency and rate of conjugation are critical parameters in drug development. Tosyl-activated PEGs offer favorable reaction kinetics with various nucleophiles.

Table 1: Reaction Parameters for Tosyl-PEG Conjugation

| Nucleophile Target | Typical pH Range | Relative Reaction Rate | Bond Formed | Stability of Bond |

|---|---|---|---|---|

| Amine (-NH₂) | 8.0 - 9.5[5][6] | Fast | Secondary Amine | Stable |

| Thiol (-SH) | 6.5 - 8.0 | Very Fast | Thioether | Very Stable |

| Hydroxyl (-OH) | > 10.0 | Moderate | Ether | Very Stable |

Note: Reaction rates are relative and can be influenced by factors such as steric hindrance, temperature, and solvent.

Table 2: Stability of Tosyl-Activated PEG (PEG-OTs)

| Condition | Stability | Comments |

|---|---|---|

| Storage (Solid, -20°C) | High | Stable for extended periods when protected from moisture. |

| Aqueous Solution (Neutral pH) | Moderate | Susceptible to slow hydrolysis to PEG-OH. |

| Aqueous Solution (High pH) | Low | Hydrolysis is accelerated. |

| Aprotic Organic Solvents | High | Generally stable (e.g., in Dichloromethane, Toluene, DMF). |

Experimental Protocols

Detailed and reproducible protocols are essential for successful synthesis and conjugation.

Protocol 1: Synthesis of Monofunctional Tosyl-Activated PEG (mPEG-OTs)

This protocol describes the activation of a methoxy-PEG-alcohol (mPEG-OH).

-

Materials:

-

mPEG-OH (previously dried by azeotropic distillation with toluene)[7]

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Triethylamine (B128534) (TEA) or Pyridine (as a base)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous sodium sulfate

-

Diethyl ether (cold)

-

Argon or Nitrogen gas for inert atmosphere

-

-

Methodology:

-

Dissolve the dried mPEG-OH in anhydrous DCM under an inert atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Add triethylamine (typically 2-3 equivalents relative to mPEG-OH).

-

Slowly add p-toluenesulfonyl chloride (1.5-2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight (12-16 hours).[8]

-

Monitor the reaction progress using TLC or NMR.

-

Once complete, filter the reaction mixture to remove triethylamine hydrochloride salts.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Precipitate the final product by adding the concentrated solution dropwise into cold diethyl ether.

-

Collect the white solid product by filtration and dry under vacuum.[7]

-

Characterize the product using ¹H NMR and MALDI-TOF mass spectrometry to confirm tosylation and purity.

-

Protocol 2: Conjugation of mPEG-OTs to a Protein

This protocol provides a general method for conjugating a tosyl-activated PEG to primary amine groups on a model protein.

-

Materials:

-

mPEG-OTs

-

Protein of interest

-

Borate buffer (0.1 M, pH 8.5-9.0) or similar alkaline buffer

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

-

-

Methodology:

-

Dissolve the protein of interest in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Dissolve the mPEG-OTs in a small amount of the same buffer.

-

Add the mPEG-OTs solution to the protein solution. A molar excess of PEG linker (e.g., 5- to 50-fold) is typically used to drive the reaction. The optimal ratio must be determined empirically.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified duration (e.g., 2-24 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them with SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris) or by lowering the pH.

-

Purify the PEG-protein conjugate from unreacted PEG and protein using an appropriate chromatography technique (SEC is common for separating based on size).

-

Characterize the final conjugate to determine the degree of PEGylation and confirm its purity and activity.

-

Advantages and Comparison with Other Activating Groups

The tosyl group offers a distinct set of advantages in PEGylation chemistry.

-

High Reactivity: It readily reacts with strong and weak nucleophiles, providing versatility.[5]

-

Stability: PEG-tosylates are more stable to hydrolysis than other common activating groups like N-hydroxysuccinimide (NHS) esters, allowing for more flexible reaction conditions and storage.

-

Direct Linkage: The reaction does not introduce additional linker atoms between the PEG and the target nucleophile, which can be advantageous in certain applications.

Below is a comparative diagram of common PEG activation chemistries.

Conclusion

The tosyl group serves as a highly effective and versatile activating group for PEG linkers. Its ability to function as an excellent leaving group facilitates efficient nucleophilic substitution with key functional groups on biomolecules, particularly amines and thiols. The relative stability of tosyl-activated PEGs compared to other activated esters provides a wider window for reaction and purification. A thorough understanding of its chemistry, reaction conditions, and handling protocols, as outlined in this guide, is crucial for researchers aiming to leverage PEGylation to develop next-generation therapeutics.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]

- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Tosyl PEG, mPEG-Tosylate [nanocs.net]

- 7. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 8. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]

- 9. Reddit - The heart of the internet [reddit.com]

The Strategic Role of Boc Protection in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, where precision and control are paramount, the use of protecting groups is a fundamental strategy. Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the temporary protection of amine functionalities. Its acid-labile nature, coupled with its stability under a wide range of other conditions, makes it an invaluable tool in the synthesis of complex biomolecular conjugates, from antibody-drug conjugates (ADCs) to sophisticated peptide-based therapeutics and diagnostics. This technical guide provides a comprehensive overview of the role of Boc protection in bioconjugation, detailing its core principles, applications, and the experimental protocols that underpin its successful implementation.

Core Principles of Boc Protection in Bioconjugation

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[1] Its utility in bioconjugation stems from its ability to mask the nucleophilicity of primary and secondary amines, preventing them from participating in unwanted side reactions during the synthesis and modification of biomolecules.[1][2]

The protection of an amine with a Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[3] This reaction forms a stable carbamate (B1207046) linkage that is resistant to basic and nucleophilic conditions, as well as catalytic hydrogenation.[][5]

The key feature of the Boc group is its susceptibility to cleavage under acidic conditions.[] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), efficiently removes the Boc group, regenerating the free amine.[1][3] This deprotection mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes into isobutene and a proton.[]

This acid-lability is the foundation of the Boc group's role in orthogonal protection strategies. In complex syntheses, multiple protecting groups with different chemical sensitivities are employed to allow for the selective deprotection of specific functional groups while others remain intact.[] A common orthogonal pairing is the use of the acid-labile Boc group alongside the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a dominant strategy in solid-phase peptide synthesis (SPPS).[][7]

Applications of Boc Protection in Bioconjugate Synthesis

The versatility of Boc protection has led to its widespread adoption in various areas of bioconjugation:

-

Peptide and Protein Conjugation: In the synthesis of peptides destined for conjugation, Boc protection is instrumental, particularly in the Boc/Bzl (benzyl) solid-phase synthesis strategy.[8] It allows for the stepwise assembly of amino acids and the selective deprotection of side chains for the attachment of payloads such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.[9][10]

-

Antibody-Drug Conjugates (ADCs): Boc-protected linkers are crucial in the construction of ADCs. These linkers can be first conjugated to a cytotoxic drug, and after the deprotection of the Boc group, the revealed amine can be used to attach to the antibody.[11][12] For instance, the deprotection of a Boc group on a maleimide-diaminopropionic acid (Dap) linker can lead to a self-stabilizing mechanism that enhances the in vivo stability of the ADC.[13]

-

Peptide-Oligonucleotide Conjugates: In the solid-phase synthesis of peptide-oligonucleotide conjugates, Boc/tBu protecting groups can be used for the side chains of certain amino acids. This strategy avoids the use of strong acids that could damage the oligonucleotide component.[14]

-

Dendrimers for Drug Delivery: Orthogonal protection strategies involving Boc and other protecting groups like Cbz (carboxybenzyl) are employed in the synthesis of scaffold-modifiable dendrons. This allows for the controlled, site-specific conjugation of drugs and targeting moieties to different parts of the dendrimer structure.[15]

-

Surface Functionalization: Boc-protected molecules can be used to modify surfaces, and the subsequent deprotection of the Boc group exposes reactive amines for the immobilization of biomolecules.[16]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is critical for the successful synthesis of bioconjugates. The following tables summarize quantitative data on deprotection conditions and outcomes from various studies.

| Substrate | Deprotection Conditions | Time | Yield/Purity | Reference |

| Mal-Dap(Boc) Conjugate | 20-50% TFA in DCM | 30 min - 2 h | Not specified | [13] |

| Boc-D-Phe(4-CH2NH-Boc)-OH on resin | 30% TFA in DCM | 2 x 20 min | >95% | [7] |

| NH-bis(PEG3-Boc) | 50% TFA in DCM | 1 - 2 h | Not specified | [11] |

| Boc-Gly-HMBA-CPG | 50% TFA in DCM | 5 min | 78% | [17] |

| Boc-Gly-HMBA-CPG | 50% TFA in DCM | 2 x 30 min | >95% | [17] |

| Boc-Gly-HMBA-CPG | 4 M HCl in dioxane | 5 min | 82% | [17] |

| Boc-Gly-HMBA-CPG | 4 M HCl in dioxane | 2 x 30 min | >95% | [17] |

Table 1: Comparison of Boc Deprotection Conditions and Efficiency.

| Deprotection Reagent | Purity of Peptides (average) | Comments | Reference |

| 55% TFA in DCM | ~9% higher | Reduced incidence of deletion sequences. | [18] |

| 100% TFA | Lower | Incomplete Boc removal due to insufficient resin swelling. | [18] |

Table 2: Impact of TFA Concentration on Peptide Purity in SPPS.

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc protection and deprotection in a bioconjugation context.

Protocol 1: General Boc Protection of an Amine

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)

-

Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate, or 4-dimethylaminopyridine (B28879) (DMAP))

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile, or a biphasic mixture of chloroform (B151607) and water)

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add the base to the solution.

-

Add Boc₂O to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a mild acid if necessary.

-

Extract the Boc-protected product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the product by column chromatography if required.

Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected substrate

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)

-

Saturated sodium bicarbonate solution (for neutralization, if needed)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM.

-

Add the TFA/DCM solution to the substrate solution.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[13]

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.[13]

-

The resulting amine is typically obtained as a TFA salt. If the free amine is required, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: On-Resin Selective Deprotection of a Side-Chain Boc Group in SPPS

Materials:

-

Peptide-resin with an Fmoc-protected N-terminus and a Boc-protected side chain

-

Anhydrous dichloromethane (DCM)

-

Deprotection solution: 30% Trifluoroacetic Acid (TFA) in DCM

Procedure:

-

Ensure the N-terminal α-amine of the peptide on the solid support is protected with an Fmoc group.

-

Wash the peptide-resin thoroughly with DCM (3 x 1 min).[7]

-

Add the deprotection solution (30% TFA in DCM) to the resin and agitate for 20 minutes at room temperature.[7]

-

Drain the solution.

-

Repeat the acid treatment for another 20 minutes to ensure complete deprotection.[7]

-

Drain the solution and wash the resin extensively with DCM (5 times) to remove all residual acid.[7]

-

The resin with the deprotected side-chain amine is now ready for subsequent conjugation.

Visualizing Workflows and Signaling Pathways

The logical relationships in bioconjugation strategies involving Boc protection can be effectively visualized using diagrams.

Caption: Boc Protection of an Amine.

Caption: Acid-mediated Boc Deprotection.

Caption: Orthogonal Protection in SPPS for Bioconjugation.

Caption: General Workflow for ADC Synthesis using a Boc-protected Linker.

References

- 1. genscript.com [genscript.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. nbinno.com [nbinno.com]

- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrophilic Nature of PEG5 Spacers: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the hydrophilic properties of the polyethylene (B3416737) glycol (PEG) 5 spacer (PEG5), a critical component in modern therapeutic modalities. Designed for researchers, scientists, and drug development professionals, this document elucidates the core physicochemical characteristics of the PEG5 spacer, its impact on biomolecule performance, and its applications in advanced drug design, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to PEG5 Spacers

Polyethylene glycol (PEG) is a polyether compound with the general structure H−(O−CH₂−CH₂)n−OH. A PEG5 spacer is a monodisperse PEG chain with exactly five ethylene (B1197577) glycol units. Its defined length and hydrophilic nature make it an invaluable tool in bioconjugation and drug development. The incorporation of a PEG5 spacer into a therapeutic molecule can significantly enhance its aqueous solubility, a crucial factor for formulation and administration.[1][2] Furthermore, the flexible and biocompatible nature of PEG chains helps to shield conjugated molecules from proteolytic degradation and reduce their immunogenicity, thereby extending their circulation half-life and improving the therapeutic window.[1][3]

Physicochemical Properties of PEG5 Spacers

The hydrophilicity of PEG spacers is a direct result of the repeating ethylene glycol units. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to the formation of a hydration shell around the PEG chain.[3] This hydration shell increases the hydrodynamic radius of the conjugated molecule and masks its hydrophobic regions, thereby preventing aggregation and improving solubility.[2][3]

While specific quantitative data for a standalone PEG5 spacer is not always readily available in literature, the general trend of increasing hydrophilicity with the addition of PEG units is well-established.[4][5] The following table summarizes key parameters that characterize the hydrophilic properties of PEGylated molecules.

| Property | Description | Typical Impact of PEGylation | Reference |

| Water Solubility | The maximum concentration of a solute that can dissolve in a solvent at a given temperature. | Increases | [2][] |

| Partition Coefficient (LogP/LogD) | A measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A lower LogP/LogD indicates higher hydrophilicity. | Decreases | [4][5] |

| Contact Angle | The angle at which a liquid/vapor interface meets a solid surface. A lower contact angle indicates greater hydrophilicity of the surface. | Decreases | [7] |

Applications in Drug Development

The hydrophilic properties of PEG5 spacers are leveraged in various therapeutic platforms to improve the overall performance of the drug molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells.[1] Many cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC and rapid clearance from circulation.[2][3] The incorporation of a PEG5 spacer in the linker between the antibody and the drug enhances the hydrophilicity of the entire conjugate, mitigating these issues.[1][2] This leads to improved pharmacokinetics, enhanced tumor targeting, and reduced systemic toxicity.[1][3]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] A PROTAC molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker, often containing a PEG5 spacer, is not just a simple spacer but plays a critical role in the efficacy of the PROTAC.[8] The hydrophilic PEG5 spacer improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[8][9] The length and flexibility of the PEG linker are also crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

Peptide and Protein Modification

PEGylation, the process of attaching PEG chains to peptides and proteins, is a widely used strategy to improve their therapeutic properties.[10] The hydrophilic PEG5 spacer can enhance the solubility and stability of peptides, protect them from enzymatic degradation, and reduce their renal clearance.[10][11] This results in a longer circulation half-life and sustained therapeutic effect.

Experimental Protocols

Determination of Partition Coefficient (LogD)

The partition coefficient is a measure of a compound's hydrophilicity. The shake-flask method is a common technique for its determination.

Protocol:

-

Preparation of Solutions:

-

Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

-

Prepare a stock solution of the PEGylated compound in the aqueous phase at a known concentration.

-

-

Partitioning:

-

Mix equal volumes of the n-octanol-saturated water and water-saturated n-octanol in a separatory funnel.

-

Add a known volume of the stock solution of the PEGylated compound to the funnel.

-

Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

-

Calculation:

-

The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: LogD = log10([Compound]octanol / [Compound]aqueous)

-

Solid-Phase Peptide Synthesis (SPPS) with PEG Spacer Integration

This protocol outlines the general steps for incorporating a PEG spacer into a peptide sequence using Fmoc-based solid-phase synthesis.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

PEG Spacer Coupling: To introduce the PEG5 spacer, use an Fmoc-protected PEG acid (e.g., Fmoc-NH-(PEG)5-COOH) and follow the standard coupling procedure.

-

Final Deprotection and Cleavage: Once the synthesis is complete, remove the final Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PEGylated peptide using mass spectrometry and analytical RP-HPLC.

Visualizations

Figure 1: PROTAC Mechanism of Action.

Figure 2: General Workflow for ADC Synthesis.

Conclusion

The hydrophilic properties of the PEG5 spacer are a cornerstone of its utility in modern drug development. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugated molecules, the PEG5 spacer enables the creation of more effective and safer therapeutics. A thorough understanding of its physicochemical characteristics and its impact on molecular behavior is essential for researchers and scientists working on the next generation of targeted therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. books.rsc.org [books.rsc.org]

- 3. labinsights.nl [labinsights.nl]

- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. lifetein.com [lifetein.com]

- 11. lifetein.com [lifetein.com]

t-Boc-N-amido-PEG5-Tos safety and handling

An In-depth Technical Guide to the Safety and Handling of t-Boc-N-amido-PEG5-Tos

For researchers, scientists, and drug development professionals, the proper handling and safety precautions for chemical reagents are paramount. This guide provides a comprehensive overview of the safety and handling procedures for t-Boc-N-amido-PEG5-Tos (CAS Number: 1404111-69-8), a bifunctional PEG linker commonly used in bioconjugation and drug delivery applications.

Product Identification and Properties

t-Boc-N-amido-PEG5-Tos is a polyethylene (B3416737) glycol (PEG) linker containing a tosyl group and a Boc-protected amine group. The hydrophilic PEG spacer enhances the solubility of compounds in aqueous media. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the Boc group can be removed under mild acidic conditions to yield a free amine.[1][2]

| Property | Value |

| CAS Number | 1404111-69-8 |

| Linear Formula | C22H37NO9S[3] |

| Molecular Weight | 491.6 g/mol [1] |

| Physical Form | Liquid[3] |

| Purity | Typically ≥95%[1][3] |

| Solubility | Soluble in DMSO, DCM, and DMF[1] |

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), t-Boc-N-amido-PEG5-Tos is classified as a hazardous substance.[3]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper laboratory safety protocols is crucial when handling this reagent.

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment

A comprehensive range of personal protective equipment should be worn to minimize exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Protective clothing, such as a lab coat. | |

| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

A general workflow for safely handling this chemical is outlined below.

First-Aid Measures

In case of accidental exposure, immediate action is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention. |

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring laboratory safety.

Storage

-

Conditions : Store in a tightly sealed container, away from moisture.[3]

Disposal

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Clear the area of all personnel.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect : Carefully collect the absorbed material into a sealed container for disposal.

-

Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

References

CAS number for t-Boc-N-amido-PEG5-Tos

An In-Depth Technical Guide to t-Boc-N-amido-PEG5-Tos

Introduction

t-Boc-N-amido-PEG5-Tos is a heterobifunctional crosslinker extensively utilized in chemical biology, drug development, and materials science.[1][2][3] Structurally, it comprises three key components: a tert-butyloxycarbonyl (Boc)-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal tosylate (Tosyl) group. This configuration provides orthogonal reactivity, allowing for sequential or site-specific conjugation of different molecules. The central PEG chain is hydrophilic, which enhances the solubility of the molecule and any conjugate derived from it in aqueous media.[1][4] This guide details the properties, core functionalities, and common experimental protocols involving this versatile linker.

Physicochemical and Technical Data

The fundamental properties of t-Boc-N-amido-PEG5-Tos are summarized below, providing essential data for its handling, storage, and use in experimental design.

| Property | Value | Reference |

| CAS Number | 1404111-69-8 | [1] |

| Molecular Formula | C22H37NO9S | [1] |

| Molecular Weight | 491.6 g/mol | [1] |

| IUPAC Name | 2,2-dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-yl 4-methylbenzenesulfonate | |

| Purity | Typically ≥95% | [1] |

| Appearance | Liquid | |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

Core Functionalities and Reaction Mechanisms

The utility of t-Boc-N-amido-PEG5-Tos stems from its two distinct reactive ends, separated by a solubility-enhancing spacer.

-

t-Boc Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under mild acidic conditions.[1][5] This process, known as deprotection, is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6] The acid-catalyzed cleavage generates a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine as an ammonium (B1175870) salt.[6]

-

PEG5 Spacer: The polyethylene glycol chain consists of five ethylene (B1197577) glycol units. This spacer is highly hydrophilic, flexible, and non-immunogenic. Its inclusion in a molecule or conjugate can increase aqueous solubility, improve pharmacokinetic properties by reducing renal clearance, and provide spatial separation between conjugated moieties.[7][8]

-

Tosyl Group: The tosyl group (p-toluenesulfonyl) is an excellent leaving group for nucleophilic substitution reactions (SN2).[1][3][9] Its reactivity is due to the stability of the resulting p-toluenesulfonate anion, which is highly delocalized.[10] The tosylated end of the PEG linker reacts readily with various nucleophiles, including amines, thiols, and hydroxyl groups, to form stable covalent bonds.[3][11]

Experimental Protocols

The orthogonal nature of the Boc-amine and tosyl groups allows for a two-stage conjugation strategy. Below are detailed, generalized protocols for the key reactions involving this linker.

Protocol 1: Deprotection of the t-Boc Group

This procedure exposes the primary amine, making it available for subsequent conjugation.

Materials:

-

t-Boc-N-amido-PEG5-Tos

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Dissolution: Dissolve the t-Boc-N-amido-PEG5-Tos (1 equivalent) in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.

-

Acid Addition: Add TFA to the solution. A common reaction cocktail is a 1:1 mixture of TFA and DCM.[5] Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using TLC until the starting material is fully consumed (typically 1-4 hours).[12]

-

Quenching and Neutralization: Once the reaction is complete, carefully neutralize the excess TFA by slowly adding the reaction mixture to a chilled, saturated NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, N-amido-PEG5-Tos, as an ammonium salt.

Protocol 2: Nucleophilic Substitution of the Tosyl Group

This procedure demonstrates the conjugation of the tosyl-activated linker to a primary amine on a target molecule (e.g., a protein or small molecule ligand).

Materials:

-

N-amido-PEG5-Tos (from Protocol 1 or a related compound)

-

Target molecule with a primary amine (e.g., Lysine side chain on a protein)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Reaction vessel and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the target molecule and the PEG-Tos linker in the chosen anhydrous solvent. If working with proteins, this reaction is typically performed in an aqueous buffer at a slightly basic pH (7.5-8.5).

-

Base Addition: Add the tertiary amine base to the reaction mixture (typically 2-3 equivalents relative to the linker). The base acts as a scavenger for the p-toluenesulfonic acid byproduct.[13]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) to facilitate the reaction.[13]

-

Reaction Monitoring: Monitor the formation of the product by an appropriate analytical method, such as LC-MS or HPLC.

-

Work-up and Purification: Once the reaction is complete, the work-up will depend on the nature of the product.

-

For small molecules: The solvent can be removed under vacuum, and the residue purified using column chromatography.[14]

-

For proteins/biomolecules: The conjugated product is typically purified from excess reagents using size-exclusion chromatography (SEC) or dialysis.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for using t-Boc-N-amido-PEG5-Tos in a two-step bioconjugation process, such as in the synthesis of an Antibody-Drug Conjugate (ADC) or a PROTAC.

Caption: Workflow for two-step conjugation using t-Boc-N-amido-PEG5-Tos.

References

- 1. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 2. t-Boc-N-Amido-PEG-Tos | AxisPharm [axispharm.com]

- 3. PEG Tosylate | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 8. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tosyl group - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. mdpi.com [mdpi.com]

- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. t-Boc-N-amido-PEG5-Tos | Benchchem [benchchem.com]

A Technical Guide to t-Boc-N-amido-PEG5-Tos: A Versatile Heterobifunctional Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyloxycarbonyl-N-amido-polyethylene glycol-5-tosylate (t-Boc-N-amido-PEG5-Tos). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules due to its unique combination of a protected amine, a hydrophilic PEG spacer, and a reactive tosyl group.

Core Concepts and Applications

t-Boc-N-amido-PEG5-Tos is a polyethylene (B3416737) glycol (PEG) derivative featuring two distinct functional ends.[1] The t-Boc (tert-butyloxycarbonyl) group serves as a protecting group for a primary amine, which can be selectively removed under mild acidic conditions.[1] The tosyl (tosylate) group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and hydroxyls.[1] The PEG5 spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1]

This molecular architecture allows for a modular and strategic approach to chemical synthesis. The tosyl group can be reacted first with a nucleophile on a target molecule. Subsequently, the Boc group can be deprotected to reveal the amine, which is then available for conjugation to a second molecule, such as a peptide, protein, or small molecule drug. This stepwise approach is particularly useful in the construction of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2]

Commercial Supplier Data

A summary of commercially available t-Boc-N-amido-PEG5-Tos and its key specifications is provided below. Researchers should note that purity and availability may vary between suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |

| BroadPharm | BP-28399 | 1404111-69-8 | C22H37NO9S | 491.6 | >95% | Liquid | -20°C |

| MedChemExpress | HY-W018809 | 1404111-69-8 | C22H37NO9S | 491.6 | >98% | Liquid | -20°C, sealed, away from moisture |

| Benchchem | BC118809 | 1404111-69-8 | C22H37NO9S | 491.60 | >98% | Not Specified | Not Specified |

| AxisPharm | Not Specified | 1404111-69-8 | Not Specified | 491.60 | ≥95% | Not Specified | Not Specified |

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving t-Boc-N-amido-PEG5-Tos. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: Nucleophilic Substitution of the Tosyl Group

This protocol describes a general procedure for the reaction of the tosyl group with a primary amine nucleophile.

Materials:

-

t-Boc-N-amido-PEG5-Tos

-

Amine-containing molecule (Nucleophile)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

-

Suitable base (e.g., Potassium carbonate - K2CO3, or Diisopropylethylamine - DIPEA)

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

Methodology:

-

Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) in the anhydrous solvent in the reaction vessel.

-

Add the base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature.

-

In a separate container, dissolve t-Boc-N-amido-PEG5-Tos (1.1-1.5 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the t-Boc-N-amido-PEG5-Tos solution dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80°C) and stir overnight.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., inorganic salts) has formed, filter the reaction mixture.

-

The crude product can be purified by standard chromatographic techniques, such as flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of the t-Boc Group

This protocol outlines the removal of the t-Boc protecting group to yield the free amine.

Materials:

-

Boc-protected PEG conjugate (from Protocol 1)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Ice bath

-

Reaction vessel

-

Stirring apparatus

-

Rotary evaporator

Methodology:

-

Dissolve the Boc-protected PEG conjugate in anhydrous DCM in the reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting deprotected amine (often as a TFA salt) can be used directly in subsequent steps or further purified if necessary.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic steps described in the experimental protocols.

Caption: Workflow for the nucleophilic substitution of the tosyl group.

Caption: Workflow for the deprotection of the t-Boc group.

Caption: A potential overall synthetic pathway for creating a heterobifunctional conjugate.